molecular formula C17H12N6O3 B12960878 8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B12960878
M. Wt: 348.32 g/mol
InChI Key: LBSVNCGFPQLKIR-UHFFFAOYSA-N
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Description

8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a complex organic compound belonging to the class of triazolopyrazines

Preparation Methods

The synthesis of 8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazolopyrazine core followed by functional group modifications to introduce the amino, nitrophenyl, and phenyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, leading to the disruption of cellular processes essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar compounds include other triazolopyrazine derivatives, such as:

8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one stands out due to its specific structural features and its potent biological activities, making it a unique and valuable compound in scientific research.

Properties

Molecular Formula

C17H12N6O3

Molecular Weight

348.32 g/mol

IUPAC Name

8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C17H12N6O3/c18-15-16-20-22(12-6-8-13(9-7-12)23(25)26)17(24)21(16)10-14(19-15)11-4-2-1-3-5-11/h1-10H,(H2,18,19)

InChI Key

LBSVNCGFPQLKIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=N2)N

Origin of Product

United States

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